molecular formula C7H16N2 B1291425 1,3,3-Trimethylpiperazine CAS No. 741288-57-3

1,3,3-Trimethylpiperazine

Cat. No. B1291425
M. Wt: 128.22 g/mol
InChI Key: KVWMFPQRDKFZMP-UHFFFAOYSA-N
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Description

1,3,3-Trimethylpiperazine is a cyclic organic compound with the CAS Number: 741288-57-3 . It has a molecular weight of 128.22 and its IUPAC name is 1,3,3-trimethylpiperazine . It is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for 1,3,3-Trimethylpiperazine is 1S/C7H16N2/c1-7(2)6-9(3)5-4-8-7/h8H,4-6H2,1-3H3 . This indicates that the molecule consists of 7 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms .

Scientific Research Applications

1,3,3-Trimethylpiperazine

is a chemical compound with the molecular formula C7H16N2 . It’s often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

    Pharmaceutical Research

    1,3,3-Trimethylpiperazine is often found in drugs or bioactive molecules . It can be used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .

    Chemical Synthesis

    This compound can serve as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

    Material Science

    Given its chemical structure, 1,3,3-Trimethylpiperazine could potentially be used in the synthesis of new materials .

    Analytical Chemistry

    As a reference standard, 1,3,3-Trimethylpiperazine can be used in analytical chemistry for the calibration of equipment or the validation of analytical methods .

Safety And Hazards

The safety information for 1,3,3-Trimethylpiperazine indicates that it is classified under GHS05, which denotes that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

1,3,3-trimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(2)6-9(3)5-4-8-7/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWMFPQRDKFZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3-Trimethylpiperazine

CAS RN

741288-57-3
Record name 1,3,3-trimethylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

LiAlH4 (1M in THF, 32.5 mL, 32.5 mmol, 1.5 equiv) was added to a solution of 3,3-dimethyl-2-oxo-piperazine-1-carboxylic acid tert-butyl ester (Step 114.3) (4.95 g, 21.7 mmol) in THF (100 mL) at 50° C., under an argon atmosphere. The resulting mixture was stirred for 3 h at 50° C., cooled to 0° C., quenched by addition of acetone and concentrated. The residue was purified by silica gel column chromatography (DCM/MeOH/NH3aq, 94:5:1) to afford 2 g of the title compound as a yellow oil. Title compound: ESI-MS: 129.1.
Quantity
32.5 mL
Type
reactant
Reaction Step One
Name
3,3-dimethyl-2-oxo-piperazine-1-carboxylic acid tert-butyl ester
Quantity
4.95 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SM McElvain, TA Lies - Journal of the American Chemical Society, 1960 - ACS Publications
H III IV mation of the ethylene immonium cation II. The synthetic route to this structure started with the diacetyl derivative (V) of the amino alcohol III. This tertiary amine V proved to be …
Number of citations: 5 pubs.acs.org

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